molecular formula C10H17ClO B13197304 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane

2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane

Cat. No.: B13197304
M. Wt: 188.69 g/mol
InChI Key: SIGFGVTXCPEIOM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-(methoxymethyl)bicyclo[221]heptane is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings in their structure The specific structure of this compound includes a chloromethyl group and a methoxymethyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane framework.

    Methoxymethylation: The methoxymethyl group can be introduced using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(Chloromethyl)-2-(methoxymethyl)bicyclo[22

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The methoxymethyl group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the methoxymethyl group.

    2-(Methoxymethyl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group.

Uniqueness

The presence of both chloromethyl and methoxymethyl groups in 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[221]heptane imparts unique chemical properties, making it distinct from similar compounds

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-(chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17ClO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-7H2,1H3

InChI Key

SIGFGVTXCPEIOM-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC1C2)CCl

Origin of Product

United States

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